N-ethyl-3-phenyl-N-(3-phenylpropyl)propan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid;1-iodo-2,3,4,5-tetramethylbenzene
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Overview
Description
The compound “N-ethyl-3-phenyl-N-(3-phenylpropyl)propan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid;1-iodo-2,3,4,5-tetramethylbenzene” is a complex chemical entity composed of three distinct chemical components. Each component has unique properties and applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
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N-ethyl-3-phenyl-N-(3-phenylpropyl)propan-1-amine
- This compound can be synthesized through a multi-step process involving the alkylation of 3-phenylpropylamine with ethyl bromide under basic conditions. The reaction is typically carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the alkylation reaction .
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2-hydroxypropane-1,2,3-tricarboxylic acid
- Commonly known as citric acid, this compound is industrially produced through the fermentation of sugars by the mold Aspergillus niger. The fermentation process is carried out in large bioreactors under controlled conditions of pH, temperature, and nutrient supply .
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1-iodo-2,3,4,5-tetramethylbenzene
- This compound can be synthesized by iodination of 2,3,4,5-tetramethylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is typically performed in an organic solvent like acetic acid or dichloromethane .
Chemical Reactions Analysis
Types of Reactions
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N-ethyl-3-phenyl-N-(3-phenylpropyl)propan-1-amine
- This compound can undergo various reactions such as oxidation, reduction, and substitution. Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Major products include corresponding alcohols, ketones, and substituted amines .
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2-hydroxypropane-1,2,3-tricarboxylic acid
- Citric acid undergoes reactions such as esterification, oxidation, and decarboxylation. Common reagents include alcohols for esterification, potassium permanganate for oxidation, and heat for decarboxylation. Major products include esters, oxaloacetic acid, and carbon dioxide .
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1-iodo-2,3,4,5-tetramethylbenzene
- This compound can undergo substitution reactions, particularly nucleophilic substitution, where the iodine atom is replaced by other nucleophiles. Common reagents include sodium azide, sodium thiolate, and amines. Major products include azides, thiols, and substituted benzenes .
Scientific Research Applications
Chemistry
N-ethyl-3-phenyl-N-(3-phenylpropyl)propan-1-amine: is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
2-hydroxypropane-1,2,3-tricarboxylic acid: is widely used as a chelating agent, pH adjuster, and preservative in chemical formulations.
1-iodo-2,3,4,5-tetramethylbenzene:
Biology and Medicine
N-ethyl-3-phenyl-N-(3-phenylpropyl)propan-1-amine:
2-hydroxypropane-1,2,3-tricarboxylic acid: is used in the pharmaceutical industry for the formulation of effervescent tablets and as an excipient in various drug formulations.
1-iodo-2,3,4,5-tetramethylbenzene: is used in radiolabeling studies for tracking the distribution of iodine-labeled compounds in biological systems.
Industry
N-ethyl-3-phenyl-N-(3-phenylpropyl)propan-1-amine: is used in the production of specialty chemicals and polymers.
2-hydroxypropane-1,2,3-tricarboxylic acid: is used in the food and beverage industry as a flavoring agent and preservative.
1-iodo-2,3,4,5-tetramethylbenzene: is used in the manufacture of dyes and pigments.
Mechanism of Action
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N-ethyl-3-phenyl-N-(3-phenylpropyl)propan-1-amine
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2-hydroxypropane-1,2,3-tricarboxylic acid
- Citric acid acts as a chelating agent, binding to metal ions and preventing their participation in unwanted chemical reactions. It also plays a crucial role in the citric acid cycle, a key metabolic pathway in cellular respiration .
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1-iodo-2,3,4,5-tetramethylbenzene
- This compound can undergo electrophilic aromatic substitution reactions, where the iodine atom is replaced by other electrophiles. It can also participate in radiolabeling studies, where the iodine atom is used as a radioactive tracer .
Comparison with Similar Compounds
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N-ethyl-3-phenyl-N-(3-phenylpropyl)propan-1-amine
- Similar compounds include N-methyl-3-phenyl-N-(3-phenylpropyl)propan-1-amine and N-ethyl-3-phenyl-N-(2-phenylethyl)ethan-1-amine. These compounds differ in their alkyl chain length and substitution patterns, which can affect their pharmacological properties .
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2-hydroxypropane-1,2,3-tricarboxylic acid
- Similar compounds include isocitric acid and aconitic acid. These compounds have similar tricarboxylic acid structures but differ in their hydroxyl and double bond positions, affecting their chemical reactivity and biological roles .
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1-iodo-2,3,4,5-tetramethylbenzene
- Similar compounds include 1-bromo-2,3,4,5-tetramethylbenzene and 1-chloro-2,3,4,5-tetramethylbenzene. These compounds differ in their halogen substituents, which can influence their reactivity and applications in organic synthesis .
Properties
Molecular Formula |
C36H48INO7 |
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Molecular Weight |
733.7 g/mol |
IUPAC Name |
N-ethyl-3-phenyl-N-(3-phenylpropyl)propan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid;1-iodo-2,3,4,5-tetramethylbenzene |
InChI |
InChI=1S/C20H27N.C10H13I.C6H8O7/c1-2-21(17-9-15-19-11-5-3-6-12-19)18-10-16-20-13-7-4-8-14-20;1-6-5-10(11)9(4)8(3)7(6)2;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-8,11-14H,2,9-10,15-18H2,1H3;5H,1-4H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
JDAPLPOVTSMGCI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCC1=CC=CC=C1)CCCC2=CC=CC=C2.CC1=CC(=C(C(=C1C)C)C)I.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
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